PagC protein is derived from Salmonella enterica, specifically from serovar Typhimurium. This bacterium is known for its pathogenicity in humans and animals, causing gastroenteritis and systemic infections. The gene encoding PagC is located on the bacterial chromosome and is expressed under specific environmental conditions, particularly during infection .
PagC belongs to the class of proteins known as outer membrane proteins. These proteins are integral to the bacterial outer membrane and play critical roles in maintaining membrane integrity, facilitating nutrient uptake, and evading host immune responses. PagC's classification as a virulence factor underscores its importance in pathogenicity and interaction with host cells.
The synthesis of PagC protein can be achieved through various molecular biology techniques. One common method involves polymerase chain reaction (PCR) amplification of the pagC gene from bacterial genomic DNA. Specific primers are designed to flank the gene, allowing for its amplification and subsequent cloning into expression vectors.
For instance, primers such as Sig-PagC(BamHI)F and PagCHis-tagR can be utilized to amplify a 612-bp fragment of pagC, which is then cloned into an appropriate vector like pUHE21-2Δfd12. The resulting plasmid can be transformed into competent bacterial cells for protein expression. Following expression, PagC can be purified using techniques like affinity chromatography or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for further analysis .
The molecular structure of PagC has been characterized through various biochemical techniques. It typically exhibits a beta-barrel configuration common to outer membrane proteins, facilitating its function in membrane integration and interaction with other cellular components.
Structural studies may include techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional arrangement of amino acids within PagC. This structural information is vital for understanding its functional mechanisms and interactions with other molecules.
PagC participates in several biochemical reactions that are crucial for its role as a virulence factor. These include interactions with host cell receptors, leading to alterations in cellular signaling pathways.
For example, PagC may engage in phosphorylation reactions that modify its activity or stability. Techniques such as mass spectrometry can be employed to analyze these post-translational modifications, providing insights into how they affect PagC's function in pathogenicity .
The mechanism of action of PagC involves its integration into the outer membrane of Salmonella enterica, where it plays a critical role in immune evasion. By modulating host cell signaling pathways, PagC can enhance bacterial survival during infection.
Research indicates that PagC may influence processes such as apoptosis and inflammatory responses in host cells, thereby facilitating bacterial persistence and replication within the host environment . Detailed studies using knockout mutants or overexpression systems can further elucidate these mechanisms.
PagC protein exhibits properties typical of outer membrane proteins, including hydrophobicity that allows it to integrate into lipid bilayers. Its solubility characteristics are influenced by its structural conformation and post-translational modifications.
Chemically, PagC contains various functional groups that participate in interactions with other biomolecules. Its stability can be affected by environmental factors such as pH and temperature, which are critical for maintaining its functional integrity during purification and analysis.
Analytical techniques such as circular dichroism spectroscopy can be used to assess the secondary structure content of PagC, while differential scanning calorimetry may provide insights into its thermal stability .
PagC protein has significant applications in microbiology and immunology research. Its role as a virulence factor makes it a target for vaccine development and therapeutic interventions aimed at combating Salmonella infections.
Additionally, understanding the biochemical properties and mechanisms of action of PagC can aid in developing novel strategies to inhibit bacterial pathogenicity. Researchers may utilize PagC as a model system for studying protein-protein interactions within microbial pathogenesis or for screening potential antimicrobial compounds .
PagC is an outer membrane protein belonging to the Ail/OmpX/PagC family (PFAM 06316), characterized by an eight-stranded β-barrel topology. The pagC gene encodes a 188-amino-acid polypeptide in Salmonella enterica serovar Typhimurium (S. Typhimurium), featuring a cleavable N-terminal signal peptide that directs translocation across the inner membrane [1] [3] [5]. Key conserved domains include:
Table 1: Conserved Domains in PagC
Domain/Region | Amino Acid Position | Functional Significance |
---|---|---|
Signal peptide | 1-20 | Sec-dependent translocation |
EL2 loop | 48-68 | pH sensing (H60, H62) |
EL3 loop | 96-118 | LPS binding (K96, H102, R117) |
C-terminus | 160-188 | Bam complex recognition |
PagC folds into an anti-parallel β-barrel with minimal extracellular loops and short periplasmic turns. This structure is stabilized by hydrogen bonding between adjacent β-strands and hydrophobic interactions with membrane lipids [2] [6]. Folding requires the β-Barrel Assembly Machinery (Bam complex), which facilitates integration into the outer membrane. AlphaFold predictions and molecular dynamics simulations confirm PagC’s barrel exhibits rigid transmembrane regions but highly flexible extracellular loops, enabling conformational changes in response to environmental stimuli [6].
PagC is exclusively localized to the outer membrane and integrates via a four-step mechanism:
PagC is a key regulator of outer membrane vesicle (OMV) biogenesis in S. Typhimurium. Under acidic conditions (e.g., phagosomal pH ~5.8), PagC expression increases 5-fold, correlating with a 3–4-fold rise in OMV production [6]. Mechanistically:
Table 2: PagC vs. Homologs in OMV Production
Protein | Organism | OMV Induction? | Key Functional Domains |
---|---|---|---|
PagC | S. Typhimurium | Yes | EL2 (H60/H62), EL3 (H102) |
Rck | S. Typhimurium | No | EL2/EL3 lacking pH-sensing His |
Ail | Y. pestis | No | EL2/EL3 with divergent loops |
PagC binds LPS via electrostatic interactions between outward-facing basic residues (K96, R117) and lipid A phosphates. Molecular dynamics simulations reveal:
PagC enhances membrane integrity under stress through:
Table 3: PagC-Associated Phenotypes in Pathogens
Phenotype | Experimental Context | Impact |
---|---|---|
Biofilm production | S. enterica from calf diarrhea | 89.3% prevalence in pagC+ isolates |
MDR | Bovine S. enterica isolates | 100% correlation with pagC+ status |
VBNC survival | H₂O₂-treated S. Typhimurium | PagC detected in membrane vesicles |
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